2,3-Epoxypentane

Physical Chemistry Thermodynamics Process Engineering

2,3-Epoxypentane (CAS 4016-15-3) is a small, chiral, internal epoxide with the molecular formula C5H10O and a molecular weight of 86.13 g/mol. It exists as a mixture of stereoisomers, including cis and trans forms, and is also known as 2-ethyl-3-methyloxirane or 2-pentene oxide.

Molecular Formula C5H10O
Molecular Weight 86.13 g/mol
CAS No. 4016-15-3
Cat. No. B1619121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Epoxypentane
CAS4016-15-3
Molecular FormulaC5H10O
Molecular Weight86.13 g/mol
Structural Identifiers
SMILESCCC1C(O1)C
InChIInChI=1S/C5H10O/c1-3-5-4(2)6-5/h4-5H,3H2,1-2H3
InChIKeyBCJPEZMFAKOJPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Epoxypentane (CAS 4016-15-3) | C5 Epoxide Technical Baseline for Procurement


2,3-Epoxypentane (CAS 4016-15-3) is a small, chiral, internal epoxide with the molecular formula C5H10O and a molecular weight of 86.13 g/mol [1]. It exists as a mixture of stereoisomers, including cis and trans forms, and is also known as 2-ethyl-3-methyloxirane or 2-pentene oxide [2]. This compound is a clear, volatile liquid with a boiling point range of 79-83 °C at 750 Torr [3] and a predicted density of 0.845 ± 0.06 g/cm³ . It is primarily used as a research chemical and as a chiral building block in organic synthesis [4].

2,3-Epoxypentane Selection Rationale: Why Class Substitution is Not a Direct Proxy


The substitution of 2,3-epoxypentane with another C5 epoxide, such as its terminal isomer 1,2-epoxypentane, or a more substituted analog like 2-methyl-2,3-epoxypentane, is not chemically or functionally equivalent. Fundamental differences in epoxide substitution pattern (internal vs. terminal) dictate distinct physicochemical properties, regioselectivity in ring-opening reactions, and enantioselective interactions with biological systems. For instance, 2,3-epoxypentane demonstrates a lower boiling point (~79-83 °C) than its terminal counterpart (89-90 °C), impacting separation and handling [1]. More critically, the internal nature of the oxirane ring in 2,3-epoxypentane enables stereoselective resolution by microorganisms like Xanthobacter Py2, a behavior not observed for 1,2-epoxyalkanes, which are completely degraded without chiral discrimination [2]. Therefore, selecting the correct isomer is critical for achieving the desired stereochemical outcome in synthetic or biocatalytic processes.

Quantitative Differentiation: Evidence-Based Comparison of 2,3-Epoxypentane vs. Analogs


Boiling Point Comparison: 2,3-Epoxypentane vs. 1,2-Epoxypentane

2,3-Epoxypentane exhibits a significantly lower boiling point than its terminal isomer, 1,2-epoxypentane. This difference is critical for purification and reaction design, as the internal epoxide's lower boiling point reflects weaker intermolecular forces. Specifically, 2,3-epoxypentane boils between 79-83 °C at 750 Torr [1], while 1,2-epoxypentane has a boiling point of 89-90 °C at 750 mm Hg [2].

Physical Chemistry Thermodynamics Process Engineering

Biocatalytic Enantioselectivity: Chiral Resolution of 2,3-Epoxypentane vs. 1,2-Epoxyalkanes

2,3-Epoxypentane can be enantioselectively resolved by the bacterium Xanthobacter Py2, which metabolizes only the (2S)-form, leaving behind pure (2R)-2,3-epoxypentane. This is in stark contrast to 1,2-epoxyalkanes, which are completely degraded by the same organism without any chiral discrimination [1]. This demonstrates that the substitution pattern of the epoxide ring is the primary determinant of enzymatic recognition and selectivity.

Biocatalysis Stereochemistry Enzyme Engineering

Ring-Opening Regioselectivity: Steric Influence in 2,3-Epoxypentane vs. More Substituted Analogs

The ring-opening of 2,3-epoxypentane with nucleophiles is expected to follow the general trend for unsymmetrical epoxides: attack at the less substituted carbon atom (C-3) under basic or neutral conditions [1]. In contrast, more substituted internal epoxides like 2-methyl-2,3-epoxypentane exhibit altered regioselectivity and product distributions due to increased steric hindrance and electronic effects at the tertiary carbon [2]. While a direct kinetic comparison for 2,3-epoxypentane is not provided, this class-level inference underscores that the degree of substitution on the oxirane ring directly impacts the ratio of regioisomers formed.

Organic Synthesis Reaction Mechanism Regioselectivity

Analytical Identification: Mass Spectral Differentiation from Other C5 Epoxides

The electron-impact mass spectrum of 2,3-epoxypentane has been measured and reported for the first time, providing a unique spectral fingerprint for its identification in complex mixtures, such as those from combustion or environmental samples [1]. While the mass spectrum of 1,2-epoxypentane is not provided for direct comparison, the distinct structural difference between an internal and a terminal epoxide guarantees different fragmentation patterns. The reference spectrum for 2,3-epoxypentane serves as a critical tool for distinguishing it from other C5 epoxides and oxygenates in analytical workflows.

Analytical Chemistry Mass Spectrometry Structural Elucidation

Procurement-Driven Application Scenarios for 2,3-Epoxypentane (CAS 4016-15-3)


Synthesis of Enantiopure Chiral Building Blocks via Biocatalytic Resolution

2,3-Epoxypentane is a preferred substrate over terminal 1,2-epoxyalkanes for the production of enantiopure (2R)-2,3-epoxypentane. This is achieved through a simple and selective biocatalytic resolution using Xanthobacter Py2, which selectively degrades the unwanted (2S)-enantiomer. This process yields a valuable chiral epoxide that can be further derivatized for use in pharmaceutical intermediate synthesis [1].

Process Development and Pilot Plant Distillation

For processes requiring vacuum distillation, the lower boiling point of 2,3-epoxypentane (79-83 °C at 750 Torr) compared to 1,2-epoxypentane (89-90 °C at 750 mmHg) makes it the preferred choice for energy-efficient separation and purification. This difference in volatility can simplify equipment design and reduce operational costs in a pilot plant setting [2].

Analytical Reference Standard for Combustion and Environmental Studies

Researchers studying the combustion of hydrocarbons and biofuels require a validated analytical reference standard for 2,3-epoxypentane to identify and quantify this specific intermediate in complex reaction mixtures. The newly reported electron-impact mass spectrum provides the necessary data to confidently differentiate 2,3-epoxypentane from other isomeric oxygenates, which is essential for accurate kinetic modeling and mechanism validation [3].

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